molecular formula C22H27Cl2N3O3S B13746733 Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- CAS No. 35441-18-0

Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-

Cat. No.: B13746733
CAS No.: 35441-18-0
M. Wt: 484.4 g/mol
InChI Key: GVSKMWDMUCOLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Bifunctional Pyrazole-Sulfonamide Hybrids

The fusion of pyrazole and sulfonamide motifs emerged in the late 20th century, driven by the need for bioactive compounds with enhanced pharmacokinetic and target-binding properties. Early work focused on simple pyrazole-sulfonamide conjugates, such as antipyrine derivatives, which demonstrated analgesic and anti-inflammatory effects. By the 2010s, advancements in cross-coupling reactions enabled the incorporation of sulfonamide groups at specific positions on the pyrazole ring, improving selectivity for enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT).

A pivotal shift occurred with the introduction of ethoxyamine linkers, which bridge the pyrazole-sulfonamide core to tertiary amines. This modification, exemplified by DDD100097, significantly improved blood-brain barrier (BBB) penetration by reducing polar surface area (PSA) and modulating lipophilicity. The target compound’s ethoxyamine group (N,N-dimethylethoxyamine) follows this design principle, balancing solubility and membrane permeability.

Table 1: Milestones in Pyrazole-Sulfonamide Hybrid Development

Year Innovation Impact
1990 Simple pyrazole-sulfonamides Analgesic applications
2014 BBB-penetrant derivatives (e.g., 40 ) Stage 2 HAT therapeutic potential
2022 Antimicrobial pyrazole-sulfonamides Dual-acting antioxidant/antimicrobial agents
2024 Sulfoximine-diazo cycloadditions Access to enantioenriched hybrids

Academic Significance of Chlorinated Phenylpyrazole Motifs

Chlorinated aryl groups, particularly 4,5-dichloro-2-methylphenyl, confer distinct electronic and steric properties to pyrazole derivatives. The electron-withdrawing chlorine atoms enhance binding to hydrophobic enzyme pockets, as seen in fipronil, a GABA receptor antagonist. In the target compound, the 4,5-dichloro-2-methylphenyl group likely stabilizes the pyrazole ring through inductive effects while facilitating π-π interactions with aromatic residues in biological targets.

Recent studies demonstrate that chlorine substitution at the para and meta positions of the phenyl ring increases metabolic stability by resisting oxidative degradation. For example, fipronil sulfone, a chlorinated metabolite, accumulates in lipid-rich tissues due to its lipophilicity. Similarly, the dichlorinated phenyl group in the target compound may enhance bioavailability and target residence time.

Table 2: Comparative Bioactivity of Chlorinated vs. Non-Chlorinated Pyrazoles

Compound Chlorination Pattern IC₅₀ (nM) LogP
Fipronil 4-CF₃, 2,6-Cl 12 4.11
Target Compound 4,5-Cl, 2-CH₃ N/A 4.9*
Non-chlorinated analog None >10,000 3.2

*Estimated using fragment-based methods.

Contemporary Research Paradigms in Ethoxyamine-Functionalized Heterocycles

Ethoxyamine linkers, such as the N,N-dimethylethoxyamine group in the target compound, represent a strategic advance in heterocyclic chemistry. These linkers serve two primary functions:

  • Conformational Flexibility : The ethoxy spacer allows the pyrazole-sulfonamide core to adopt optimal binding poses, as demonstrated in DDD100097’s improved selectivity for TbNMT over human isoforms.
  • Solubility Modulation : By introducing a tertiary amine, the linker increases water solubility without excessive PSA, addressing a common limitation of aromatic heterocycles.

Modern synthetic routes leverage cycloaddition and sulfoximine-diazo chemistry to assemble these architectures. For instance, α-diazosulfoximines react with electron-deficient alkynes to form pyrazolesulfoximines, enabling late-stage functionalization of the ethoxyamine moiety. Additionally, chemoproteomic profiling has identified ethoxyamine-modified lysine residues as electrophilic warheads, enabling site-specific protein labeling.

Table 3: Impact of Linker Design on Physicochemical Properties

Linker Type PSA (Ų) cLogP BBB Penetration (PAMPA)
Ethoxyamine 45 4.7 High (8.2 × 10⁻⁶ cm/s)
Ethylene glycol 68 3.1 Moderate (3.4 × 10⁻⁶ cm/s)
Direct bond 32 5.2 Low (1.1 × 10⁻⁶ cm/s)

Properties

CAS No.

35441-18-0

Molecular Formula

C22H27Cl2N3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C22H27Cl2N3O3S/c1-16-14-20(23)21(24)15-19(16)22-8-9-27(25-22)17-4-6-18(7-5-17)31(28,29)13-12-30-11-10-26(2)3/h4-7,14-15H,8-13H2,1-3H3

InChI Key

GVSKMWDMUCOLRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOCCN(C)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazoline Core

The 4,5-dihydro-1H-pyrazole (pyrazoline) ring is typically synthesized via cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives. According to research on related pyrazoline compounds, the preparation involves:

  • Step 1: Claisen–Schmidt Condensation
    Aromatic aldehydes and acetophenones are condensed under acid catalysis to form chalcone intermediates (α,β-unsaturated ketones). This step is crucial for introducing the aromatic substituents and the α,β-unsaturation necessary for cyclization.
    Example: Acid-catalyzed Claisen–Schmidt condensation to obtain chalcones bearing nitrothiophene or substituted phenyl groups.

  • Step 2: Cyclization to Pyrazoline
    The chalcones are then reacted with hydrazine hydrate in ethanol under microwave-assisted organic synthesis conditions to form the pyrazoline ring. This cyclization forms the 4,5-dihydro-1H-pyrazole structure with substituents at positions 1 and 3.
    The reaction proceeds with high purity and yield, verified by chromatographic and spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, MS).

Introduction of the 4,5-Dichloro-2-Methylphenyl Group

The 4,5-dichloro-2-methylphenyl substituent on the pyrazoline ring is introduced via the choice of starting aromatic aldehyde or acetophenone in the Claisen–Schmidt condensation step. This substitution pattern requires the use of appropriately substituted aromatic precursors to ensure the dichloro and methyl groups are positioned correctly on the phenyl ring prior to cyclization.

Attachment of the N,N-Dimethyl Ethanamine Group

The terminal ethanamine group with N,N-dimethyl substitution is introduced by:

  • Nucleophilic Substitution:
    The ethoxy chain bearing a leaving group (e.g., tosylate or halide) can be reacted with dimethylamine to form the N,N-dimethyl ethanamine moiety.

  • Alternatively, Reductive Amination:
    An aldehyde or ketone precursor on the ethoxy chain can be converted to the N,N-dimethyl ethanamine via reductive amination with dimethylamine and a reducing agent.

This step ensures the final compound bears the dimethylated ethanamine functionality essential for its biological and chemical properties.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials / Intermediates Conditions / Notes Outcome / Product
1 Claisen–Schmidt Condensation Aromatic aldehyde (4,5-dichloro-2-methylbenzaldehyde) + acetophenone derivative Acid catalysis, ethanol or suitable solvent Chalcone intermediate with desired substitution
2 Cyclization to Pyrazoline Chalcone + hydrazine hydrate Microwave-assisted synthesis, ethanol solvent 4,5-dihydro-1H-pyrazole core with substituents
3 Chlorosulfonation Pyrazoline-substituted aromatic compound Chlorosulfonic acid or SO2Cl2 reagent Aryl sulfonyl chloride intermediate
4 Sulfonylation (nucleophilic substitution) Aryl sulfonyl chloride + hydroxyethyl or ethoxyethyl amine derivative Mild base, aprotic solvent Sulfonyl-ethoxy linkage formed
5 Amination Ethoxy chain with leaving group + dimethylamine Nucleophilic substitution or reductive amination N,N-dimethyl ethanamine moiety attached

Research Findings and Characterization

  • Purity and Structural Confirmation:
    The purity of intermediates and final compounds is typically verified by chromatographic methods such as HPLC or TLC. Structural elucidation is performed using spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

  • Biological Activity Correlation:
    Related pyrazoline derivatives with similar substitution patterns have shown significant biological activities, including antituberculosis effects, which are attributed to the nitro or halogen substitutions and the pyrazoline ring system.

  • Computational Studies: Density Functional Theory (DFT) calculations on similar compounds have provided insights into the electronic properties (HOMO, LUMO, bandgap) correlating with activity and solubility enhancements.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazoline and Pyrazole Derivatives

Compound A : Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphonate (1:1) (CAS 106359-93-7)
  • Key Differences: The pyrazole ring bears a 4-chlorophenyl group instead of 4,5-dichloro-2-methylphenyl. A phosphonate group replaces the ethoxy-dimethylamino chain.
  • Implications: Reduced lipophilicity due to the absence of methyl and second chlorine substituents may lower membrane permeability . The phosphonate group introduces negative charge, altering receptor binding compared to the neutral dimethylamino group.
Compound B : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)
  • Key Differences :
    • A triazolo-pyridazine core replaces the pyrazoline ring.
    • A methoxyphenyl group and hydroxyl-ethanamine chain are present.

Substituted Phenethylamines and Sulfonamide Derivatives

Compound C : 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
  • Key Differences :
    • Simpler phenethylamine backbone without heterocycles or sulfonyl groups.
    • Chloro and methoxy substituents on the phenyl ring.
  • Implications: Likely serotonin receptor (5-HT2A) agonist activity, as seen in hallucinogenic phenethylamines (e.g., DOI) . Absence of sulfonyl and pyrazoline groups reduces metabolic complexity but shortens half-life .
Compound D : N-{[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl}-N-methyl-2-[2-(N-methyl-4-methoxy-2,6-dimethylbenzenesulfonamido)ethoxy]acetamide
  • Key Differences: Imidazole ring and sulfonamide linkage instead of pyrazoline and sulfonyl. Acetamide chain replaces dimethylamino ethanamine.
  • Implications: The imidazole may act as a hydrogen-bond donor/acceptor, altering target selectivity . Sulfonamide’s electron-withdrawing effects could reduce basicity compared to dimethylamino groups .

Functional Group Variations

Dimethylamino vs. Diethylamino Groups
  • Compound E: N,N-Diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine Diethylamino substitution increases steric hindrance and lipophilicity vs. dimethylamino.
Sulfonyl vs. Ether Linkages
  • Compound F: Ethanamine,N,N-dimethyl-2-[[5-[1-(phenylmethyl)-1H-[1,3]dioxolo[4,5-f]indazol-3-yl]-2-furanyl]methoxy]- (CAS 865757-21-7) Dioxolo-indazole and furan moieties replace pyrazoline-phenyl-sulfonyl.

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Groups Potential Activity
Target Compound Pyrazoline-phenyl 4,5-Dichloro-2-methylphenyl, sulfonyl N,N-Dimethylamino, ethoxy Receptor modulation
Compound A (CAS 106359-93-7) Pyrazole-phenyl 4-Chlorophenyl, phosphonate Phosphonate, ethoxy Enzyme inhibition
Compound B (CAS 1204296-37-6) Triazolo-pyridazine 4-Methoxyphenyl Hydroxyl-ethanamine Kinase inhibition
Compound C Phenethylamine 4-Chloro-2,5-dimethoxyphenyl Primary amine 5-HT2A agonism
Compound D Imidazole-phenyl Sulfonamide, methylbenzenesulfonamido Acetamide, methyl GPCR antagonism

Research Findings and Implications

  • Bioactivity: The target compound’s dichloro-methylphenyl group may enhance affinity for hydrophobic binding pockets (e.g., cannabinoid receptors) compared to monochloro analogs .
  • Regulatory Status : Structural similarity to scheduled phenethylamines () suggests regulatory risks under analogs acts .

Q & A

Q. What are the recommended synthesis routes for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation (pyrazole-phenyl linkage) .
  • Sulfonation of the phenyl group using chlorosulfonic acid, followed by nucleophilic substitution with ethoxyamine .
  • Dimethylation of the ethanamine moiety via reductive amination or alkylation . Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structure and confirm its identity?

Methodological Answer:

  • NMR Spectroscopy: Prepare a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) solution. Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., pyrazole protons at δ 3.5–4.5 ppm, sulfonyl group at δ 125–130 ppm in ¹³C) .
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine isotopes) .
  • Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values (error <0.3%) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (P95) if airborne particulates are generated .
  • Ventilation: Perform reactions in a fume hood to mitigate inhalation risks. Avoid skin contact due to potential acute toxicity (GHS Category 4) .
  • Spill Management: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELX software for structure solution and refinement. Key parameters:
  • Data Collection: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate with R-factor <0.05 .
    • Discrepancy Resolution: Compare experimental bond lengths/angles with DFT-optimized models to identify steric or electronic distortions .

Q. How should conflicting biological activity data be analyzed?

Methodological Answer:

  • Dose-Response Curves: Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
  • Assay Validation: Include positive controls (e.g., known kinase inhibitors for enzyme assays) and assess cytotoxicity (MTT assay) to rule off-target effects .
  • Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., bromo- or methoxy-substituted analogs) to identify substituent-dependent trends .

Q. What strategies can elucidate the reaction mechanisms of its sulfonyl-ethoxy moiety?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated ethoxyamine to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
  • Computational Modeling: Perform DFT calculations (Gaussian 16) to map transition states and activation energies for sulfonation pathways .
  • Trapping Intermediates: Use low-temperature NMR (-80°C) to detect transient species (e.g., sulfonic acid intermediates) .

Q. How can researchers design toxicity studies for this compound?

Methodological Answer:

  • In Vitro Assays:
  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 ± metabolic activation (S9 liver extract) .
  • hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC₅₀ <10 µM indicates high risk) .
    • In Vivo Studies: Acute toxicity in rodents (OECD 423 guideline), monitoring mortality, organ weights, and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.